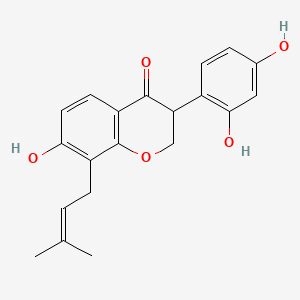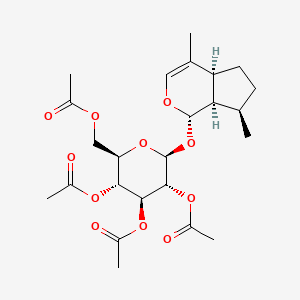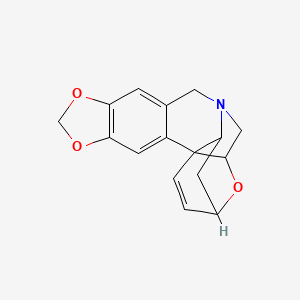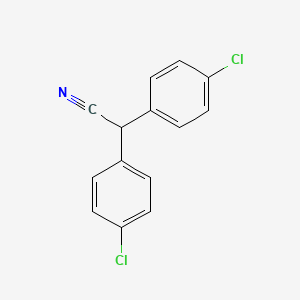
Bis(p-chlorophényl)acétonitrile
Vue d'ensemble
Description
Bis(P-chlorophenyl)acetonitrile (BCPAN) is a synthetic compound derived from acetonitrile and p-chlorophenyl. It is a white crystalline solid with a molecular weight of 243.54 g/mol. BCPAN has a wide range of applications in the scientific research field, including its use as an analytical reagent, a biochemical reagent, and a physiological reagent. It is also used in laboratory experiments for its unique properties. In
Applications De Recherche Scientifique
Synthèse Organique
Le Bis(p-chlorophényl)acétonitrile peut être utilisé comme un intermédiaire important dans la synthèse organique {svg_1}. Son utilisation répandue a conduit au développement de nouvelles méthodes pour la synthèse d'une variété de composés importants {svg_2}. En particulier dans le domaine des conversions électrochimiques impliquant l'acétonitrile, en raison de sa bonne conductivité et de ses caractéristiques respectueuses de l'environnement, il est devenu un outil puissant et convaincant pour obtenir des composés azotés ou des composés contenant des nitriles {svg_3}.
Catalyseurs dans les Réactions Chimiques
Au cours des dernières décennies, les réactions de conversion de l'acétonitrile en tant que bloc de construction sont devenues l'un des domaines les plus attractifs de la synthèse organique {svg_4}. L'énergie de dissociation de liaison D (H-CH2CN) est égale à 4,03 ± 0,09 eV, et D (CH3-CN) est égale à 5,36 ± 0,03 eV {svg_5}. Cela signifie que l'acétonitrile peut être déprotoné pour former un nucléophile, et l'azote avec des paires d'électrons libres peut également agir comme un nucléophile {svg_6}.
Production de Radicaux
La rupture de la liaison H3C-CN ou H-CH2CN dans CH3CN génère des radicaux • CN ou • CH2CN {svg_7}. Par conséquent, l'acétonitrile peut être utilisé comme un synthon important dans de nombreux types de réactions organiques {svg_8}.
Toxicologie Environnementale
Le this compound est un métabolite du DDT, un pesticide largement utilisé {svg_9}. Il a été détecté dans des échantillons environnementaux en Allemagne, tels que des sédiments de la rivière Mulde et du canal de Teltow {svg_10}. L'étude de sa toxicité, de ses activités de type dioxine et de ses effets endocriniens est cruciale pour comprendre son impact sur l'environnement {svg_11}.
Perturbation Endocrinienne
Certains métabolites du DDT, y compris le this compound, ont montré des potentiels estrogéniques {svg_12}. Ils peuvent induire la vitellogénine, un précurseur protéique du jaune d'œuf chez les animaux ovipares, qui est souvent utilisé comme un biomarqueur d'exposition à des composés estrogéniques {svg_13}.
Effets Anti-estrogéniques
Alors que certains métabolites du DDT ont des effets estrogéniques, le this compound a montré un effet anti-estrogénique modéré {svg_14}. Ce double rôle en fait un composé intéressant dans la recherche sur la perturbation endocrinienne {svg_15}.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known that similar compounds, like Chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
It has been reported that ddt metabolites, which include similar compounds, can emerge from the degradation of parent ddt by naturally occurring organisms or by interaction with some heavy metals .
Pharmacokinetics
It has been reported that similar compounds have high gastrointestinal absorption and are metabolized in the liver . The compound’s bioavailability is influenced by these properties.
Result of Action
It has been reported that similar compounds have a clear dose-response relationship for cytotoxicity in rtg-2 cells .
Analyse Biochimique
Biochemical Properties
Bis(P-chlorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of its formation and interactions within biological systems. It is known to interact with various enzymes and proteins involved in the degradation of DDT. For instance, in anaerobic conditions, bis(P-chlorophenyl)acetonitrile is formed from DDT through the action of microbial enzymes present in sewage sludge . These interactions highlight the compound’s role in the environmental breakdown of persistent organic pollutants.
Cellular Effects
Bis(P-chlorophenyl)acetonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways and altering gene expression. Studies have shown that exposure to bis(P-chlorophenyl)acetonitrile can lead to changes in cellular metabolism, potentially disrupting normal cellular functions . These effects are particularly relevant in the context of environmental exposure and the potential impact on human health.
Molecular Mechanism
The molecular mechanism of bis(P-chlorophenyl)acetonitrile involves its interaction with biomolecules at the cellular level. It is known to bind to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. Additionally, bis(P-chlorophenyl)acetonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biological effects and potential toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(P-chlorophenyl)acetonitrile have been studied over time to understand its stability and degradation. The compound has been found to be relatively stable under anaerobic conditions, with minimal degradation observed over extended periods . Long-term studies have shown that bis(P-chlorophenyl)acetonitrile can persist in the environment, leading to prolonged exposure and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of bis(P-chlorophenyl)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have shown that high doses of bis(P-chlorophenyl)acetonitrile can cause adverse effects, including disruption of metabolic processes and potential toxicity . Understanding the dosage effects is crucial for assessing the risk associated with exposure to this compound.
Metabolic Pathways
Bis(P-chlorophenyl)acetonitrile is involved in several metabolic pathways, particularly those related to the degradation of DDT. It interacts with enzymes such as dehydrochlorinases and reductases, which facilitate its formation and further breakdown . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, highlighting the compound’s role in environmental and biochemical processes.
Transport and Distribution
Within cells and tissues, bis(P-chlorophenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of bis(P-chlorophenyl)acetonitrile is essential for assessing its potential impact on cellular function and overall toxicity.
Subcellular Localization
The subcellular localization of bis(P-chlorophenyl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . Studies have shown that bis(P-chlorophenyl)acetonitrile can accumulate in certain organelles, potentially leading to localized effects and toxicity.
Propriétés
IUPAC Name |
2,2-bis(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWHYJUXPOOLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175144 | |
| Record name | p,p'-Ddcn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20968-04-1 | |
| Record name | p,p'-Ddcn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,p'-Ddcn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) formed in the environment?
A1: Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) is formed through the anaerobic degradation of the pesticide DDT [, ]. This process has been observed in environments like anaerobic digested sewage sludge and lake sediment. The exact mechanism of conversion from DDT to p,p'-DDCN under these conditions is still being investigated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




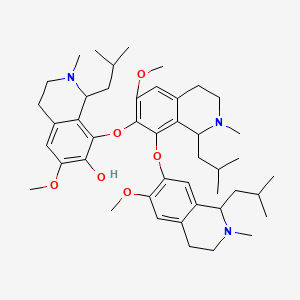
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
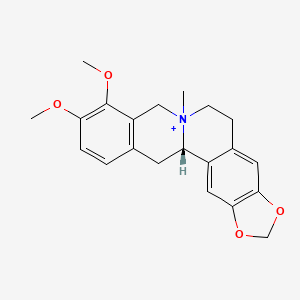

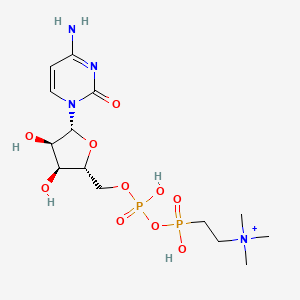
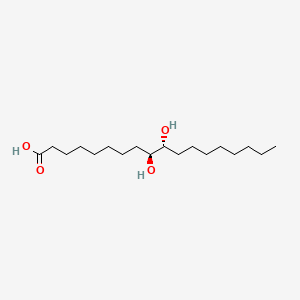
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
